[4-(Cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide
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Overview
Description
[4-(Cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, featuring cyclopropyl and ethylamino groups, makes it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of [4-(Cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms of cyanuric chloride are replaced by cyclopropylamine and ethylamine under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[4-(Cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(Cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of [4-(Cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to [4-(Cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide include:
4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol: This compound has similar structural features but differs in the substituents attached to the triazine ring.
Hexamethylmelamine: Known for its antitumor properties, this compound shares the triazine core structure but has different substituents.
The uniqueness of this compound lies in its specific combination of cyclopropyl and ethylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(cyclopropylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-methylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7/c1-3-12-8-14-9(13-7-4-5-7)16-10(15-8)17(2)6-11/h7H,3-5H2,1-2H3,(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVQEWXGFTYZRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N(C)C#N)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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